molecular formula C6H12O4 B15185108 beta-D-Digitoxopyranose CAS No. 22899-74-7

beta-D-Digitoxopyranose

Cat. No.: B15185108
CAS No.: 22899-74-7
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-JGWLITMVSA-N
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Description

Beta-D-Digitoxopyranose: is a monosaccharide with the molecular formula C6H12O4. It is a six-membered ring structure consisting of five carbon atoms and one oxygen atom, making it a pyranose form of sugar. This compound is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, glucose. This compound is commonly found in nature as a component of cardiac glycosides, which are compounds with significant medicinal properties, particularly in the treatment of heart conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Digitoxopyranose can be synthesized through the acid hydrolysis of natural glycosides. The process involves the cleavage of glycosidic bonds in the presence of an acid catalyst, resulting in the formation of the sugar . The reaction conditions typically include:

    Temperature: Moderate heating to accelerate the reaction.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Aqueous solutions to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources rich in cardiac glycosides, such as the roots of Asclepias tuberosa . The process includes:

    Extraction: Using solvents like methanol to extract glycosides from plant material.

    Hydrolysis: Acid hydrolysis to break down glycosides into their sugar components.

    Purification: Chromatographic techniques to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Digitoxopyranose undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids using oxidizing agents.

    Reduction: Formation of alcohols through reduction reactions.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium.

    Substitution: Use of reagents like acyl chlorides or alkyl halides in the presence of bases.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Production of alcohols.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Beta-D-Digitoxopyranose has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of beta-D-Digitoxopyranose primarily involves its role as a sugar moiety in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This results in enhanced cardiac contractility and improved heart function . The molecular targets include the sodium-potassium ATPase enzyme, and the pathways involved are related to ion transport and cardiac muscle contraction.

Comparison with Similar Compounds

    Beta-D-Glucopyranose: A common sugar with a similar pyranose structure but with an additional oxygen atom.

    Beta-D-Galactopyranose: Another hexose sugar with a similar structure but different stereochemistry.

    Beta-D-Ribopyranose: A five-carbon sugar with a pyranose ring structure.

Uniqueness: Beta-D-Digitoxopyranose is unique due to its deoxy nature, which imparts distinct chemical properties and reactivity. Its presence in cardiac glycosides also sets it apart from other sugars, as it plays a crucial role in the medicinal properties of these compounds .

Properties

CAS No.

22899-74-7

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2R,4S,5S,6R)-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

FDWRIIDFYSUTDP-JGWLITMVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)O

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Origin of Product

United States

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